

N-Boc-4-pentyne-1-amine chemical structure and properties

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Compound of Interest

Compound Name: *N-Boc-4-pentyne-1-amine*

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An In-depth Technical Guide to **N-Boc-4-pentyne-1-amine** for Researchers and Drug Development Professionals

Introduction

N-Boc-4-pentyne-1-amine is a bifunctional organic building block of significant interest in chemical synthesis, medicinal chemistry, and drug discovery.^{[1][2]} Its structure incorporates two highly versatile and orthogonally reactive functional groups: a terminal alkyne and a tert-butyloxycarbonyl (Boc) protected primary amine.^[1] This unique arrangement allows for sequential and controlled chemical modifications, making it an invaluable tool for the construction of complex molecular architectures, including linkers for Proteolysis Targeting Chimeras (PROTACs) and diverse scaffolds for small molecule libraries.^{[1][3]} This guide provides a comprehensive overview of its chemical structure, properties, synthesis, reactivity, and applications.

Chemical Structure and Properties

N-Boc-4-pentyne-1-amine, systematically named tert-butyl N-pent-4-ynylcarbamate, consists of a five-carbon chain with a terminal alkyne at one end and a Boc-protected amine at the other.^{[1][4]} The Boc group serves as a stable protecting group for the amine functionality, which can be readily removed under acidic conditions, while the terminal alkyne is available for a variety of coupling reactions.^[1]

Caption: Chemical structure of **N-Boc-4-pentyne-1-amine**.

Physicochemical Properties

A summary of the key physicochemical and identifying properties of **N-Boc-4-pentyne-1-amine** is presented below.

Property	Value	Reference
IUPAC Name	tert-butyl N-pent-4-ynylcarbamate	[1] [2] [4] [5]
Synonyms	4-Pentynylcarbamic acid tert-butyl ester, N-Boc-5-amino-1-pentyne	[6] [7]
CAS Number	151978-50-6	[1] [2] [6] [8] [9]
Molecular Formula	C ₁₀ H ₁₇ NO ₂	[1] [2] [6] [8] [9]
Molecular Weight	183.25 g/mol	[1] [2] [6] [8] [9]
Appearance	Liquid	[1] [6]
Relative Density	0.965	[5]
SMILES	<chem>CC(C)(C)OC(=O)NCCCC#C</chem>	[6] [8] [9]
InChI Key	JTPJJKZSKWNWKK-UHFFFAOYSA-N	[1] [4] [6] [9]

Safety and Handling

N-Boc-4-pentyne-1-amine is classified as a corrosive substance and requires careful handling in a laboratory setting.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Hazard Information	Details	Reference
GHS Pictogram	GHS05 (Corrosion)	[5][6]
Signal Word	Danger	[5][6]
Hazard Statement	H314: Causes severe skin burns and eye damage.	[5][6]
Precautionary Codes	P280, P305 + P351 + P338, P310	[6]
Storage Class	8A - Combustible corrosive hazardous materials	[6]

Synthesis and Experimental Protocols

The most common and direct synthesis of **N-Boc-4-pentyne-1-amine** involves the protection of the primary amine of 4-pentyne-1-amine.[1]

Synthesis Workflow



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Caption: Synthesis of **N-Boc-4-pentyne-1-amine**.

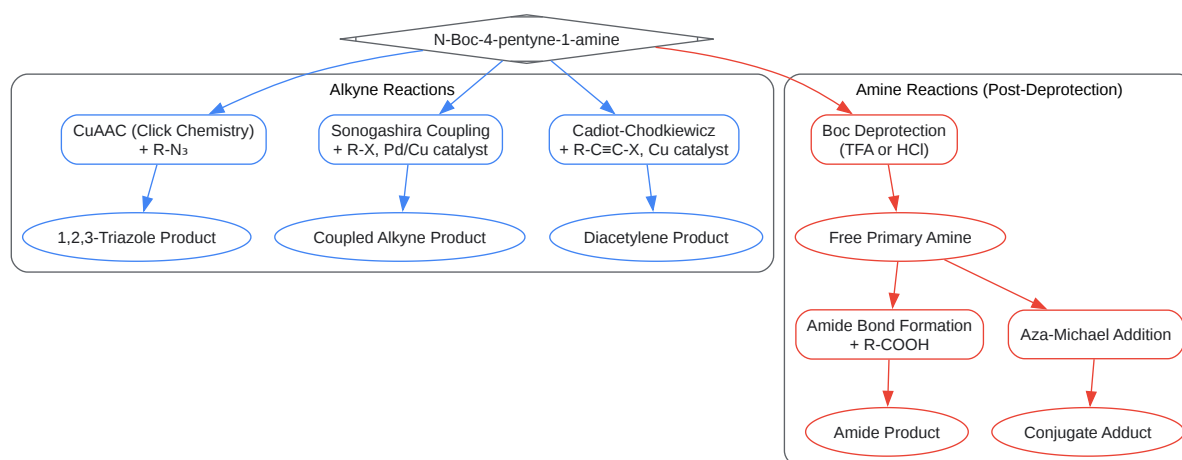
Experimental Protocol: Boc-Protection of 4-Pentyne-1-amine

This protocol is a generalized procedure based on standard methods for Boc protection of primary amines.[1]

- **Dissolution:** Dissolve 4-pentyne-1-amine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or a biphasic system of water and an organic solvent.^[1]
- **Base Addition:** Add a base (1.1-1.5 eq.), such as triethylamine or sodium hydroxide, to the solution to neutralize the acid that will be formed during the reaction.^[1]
- **Reagent Addition:** Cool the mixture in an ice bath. Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in the same solvent.
- **Reaction:** Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
- **Workup:** Upon completion, quench the reaction with water. If using an organic solvent, wash the organic layer sequentially with a weak acid (e.g., 1M HCl), water, and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure **N-Boc-4-pentyne-1-amine**.

Chemical Reactivity and Applications

The bifunctional nature of **N-Boc-4-pentyne-1-amine** allows for a wide range of chemical transformations, making it a powerful tool in organic synthesis.^[1] The terminal alkyne and the Boc-protected amine can be reacted selectively due to the stability of the Boc group under various conditions, a concept known as orthogonal protection.^[1]



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Caption: Orthogonal reactivity of **N-Boc-4-pentyne-1-amine**.

Reactions of the Terminal Alkyne

The terminal alkyne is a versatile handle for carbon-carbon bond formation.^[1]

- **Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):** This is a cornerstone "click chemistry" reaction where the alkyne reacts with an organic azide in the presence of a copper(I) catalyst to form a 1,4-disubstituted 1,2,3-triazole.^[1] This reaction is known for its high efficiency, specificity, and mild conditions.^[1]
- **Sonogashira Coupling:** A palladium- and copper-catalyzed cross-coupling reaction with aryl or vinyl halides to form a new carbon-carbon bond.^[1]

- Cadiot-Chodkiewicz Coupling: This reaction couples the terminal alkyne with a 1-haloalkyne using a copper(I) salt to produce unsymmetrical diacetylenes.^[1]

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This generalized protocol describes a typical CuAAC reaction.

- **Reactant Mixture:** In a reaction vessel, dissolve **N-Boc-4-pentyne-1-amine** (1.0 eq.) and an organic azide (1.0 eq.) in a suitable solvent system, often a mixture of t-butanol and water.
- **Catalyst Preparation:** In a separate vial, prepare the copper(I) catalyst. This can be done by mixing copper(II) sulfate pentahydrate (0.05-0.1 eq.) with a reducing agent like sodium ascorbate (0.1-0.2 eq.) in water.
- **Reaction Initiation:** Add the freshly prepared catalyst solution to the reactant mixture.
- **Reaction:** Stir the mixture vigorously at room temperature for 4-24 hours. The reaction is often complete when the solution color changes or by TLC/LC-MS analysis.
- **Workup and Purification:** Upon completion, the product can be extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The resulting triazole product is then purified by column chromatography or recrystallization.

Reactions of the Boc-Protected Amine

The Boc group is stable under many reaction conditions but can be efficiently removed with acid (e.g., trifluoroacetic acid (TFA) or hydrochloric acid) to liberate the primary amine.^[1] The unmasked nucleophilic amine can then participate in further reactions:

- **Amide Bond Formation:** Reacts with carboxylic acids or their activated derivatives to form stable amide bonds.^[1]
- **Aza-Michael Addition:** Undergoes conjugate addition to α,β -unsaturated carbonyl compounds.^[1]

- Reductive Amination: Reacts with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

Applications in Drug Discovery

The dual reactivity of **N-Boc-4-pentyne-1-amine** makes it a highly valuable reagent in drug discovery and development.^{[1][2][10][11]}

- PROTACs: It is a key linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).^[1] PROTACs are bifunctional molecules that induce the degradation of a target protein.^[1] The alkyne can be "clicked" onto an azide-modified ligand for either the target protein or an E3 ligase.^[1] For example, it has been used in the synthesis of the PROTAC MG-277.^{[1][3]}
- Scaffold Diversity: The ability to selectively functionalize both ends of the molecule allows for the creation of diverse molecular scaffolds and libraries of small molecules for high-throughput screening in drug discovery programs.^[1]

Spectroscopic Analysis

Characterization of **N-Boc-4-pentyne-1-amine** and its reaction products relies on standard spectroscopic techniques. The expected spectral features are summarized below.

Technique	Functional Group	Expected Chemical Shift / Frequency	Reference
¹ H NMR	Alkyne C-H	~1.9-2.5 ppm (s)	[12]
N-H (Carbamate)	~4.5-5.5 ppm (broad s)	[12]	
CH ₂ adjacent to N	~3.0-3.3 ppm (m)	[12]	
t-Butyl (Boc)	~1.4 ppm (s, 9H)	[13]	
¹³ C NMR	Alkyne C≡C	~68-90 ppm	[12]
Carbonyl (Boc)	~155-156 ppm	[13]	
Quaternary C (Boc)	~78-80 ppm	[13]	
CH ₃ (Boc)	~28 ppm	[13]	
IR Spectroscopy	Alkyne C-H stretch	~3300 cm ⁻¹ (sharp)	[12]
Alkyne C≡C stretch	~2100-2260 cm ⁻¹ (weak)	[14]	
N-H stretch (Carbamate)	~3300-3500 cm ⁻¹ (broad)	[12]	
Carbonyl C=O stretch	~1680-1700 cm ⁻¹ (strong)	[14]	

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